molecular formula C17H17FN6O B2740079 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea CAS No. 1396768-18-5

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea

Cat. No. B2740079
CAS RN: 1396768-18-5
M. Wt: 340.362
InChI Key: IQBSHKXARQNDPE-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and the various biochemical and physiological effects it can produce.

Scientific Research Applications

Synthesis Techniques and Chemical Interactions

The synthesis of complex urea derivatives often involves multi-step reactions, highlighting the versatility of these compounds in organic synthesis. For instance, George et al. (2010) describe the synthesis of various pyrimidinone derivatives via the Biginelli reaction, a process potentially relevant to synthesizing the compound , given its pyrimidin-4-yl component. This methodology could be applicable for creating derivatives of "1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea" with antioxidant activity George, S., Sabitha, R., Kumar, P. M., & Ravi, T. (2010).

Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, offering insights into the substituent effect on complexation, a principle that could guide the modification of the compound for enhanced molecular interactions Ośmiałowski, B., Mroczyńska, K., Kolehmainen, E., Kowalska, M., Valkonen, A., Pietrzak, M., & Rissanen, K. (2013).

Biological Applications and Evaluations

The biological activity of urea derivatives is a significant area of research. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating the potential for antibacterial applications. This indicates that modifications of the core urea structure, such as those found in "1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea", could lead to compounds with significant biological activities Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013).

Li et al. (2016) explored the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors, showing the therapeutic potential of such compounds in treating autoimmune diseases like psoriasis. This suggests that the pyrimidin-4-yl component in the queried compound might be optimized for similar therapeutic applications Li, G.-B., Ma, S.-J., Yang, L.-L., Ji, S., Fang, Z., Zhang, G., Wang, L.-J., Zhong, J., Xiong, Y., Wang, J.-h., Huang, S., Li, L., Xiang, R., Niu, D., & Chen, Y.-C. (2016).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-13-5-1-2-6-14(13)23-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-3-4-10-24/h1-6,9-12H,7-8H2,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBSHKXARQNDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea

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